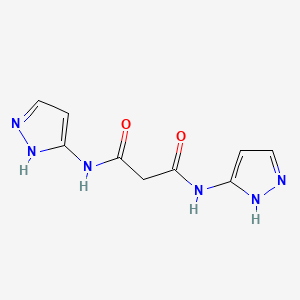
N,N'-Bis(2H-pyrazol-3-YL)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(2H-pyrazol-3-YL)propanediamide is a compound with the molecular formula C9H10N6O2. It features two pyrazole rings attached to a propanediamide backbone. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2H-pyrazol-3-YL)propanediamide typically involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in a one-pot pseudo three-component reaction. Another approach involves the one-pot pseudo five-component reaction of β-keto esters, hydrazines, and aldehydes . These reactions are usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for N,N’-Bis(2H-pyrazol-3-YL)propanediamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
N,N’-Bis(2H-pyrazol-3-YL)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Bis(2H-pyrazol-3-YL)propanediamide can yield pyrazole oxides, while reduction can produce hydrazine derivatives .
科学研究应用
N,N’-Bis(2H-pyrazol-3-YL)propanediamide has several scientific research applications:
作用机制
The mechanism of action of N,N’-Bis(2H-pyrazol-3-YL)propanediamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can coordinate with metal ions, forming complexes that can inhibit or activate specific biological pathways. These interactions can lead to various biological effects, including antimicrobial activity .
相似化合物的比较
Similar Compounds
2,6-Bis(1H-pyrazol-3-yl)pyridine: Another pyrazole-based ligand with similar coordination properties.
1,3-Bis(1H-pyrazol-3-ylimino)isoindoline: A compound with a similar structure that forms coordination complexes with metal ions.
Uniqueness
N,N’-Bis(2H-pyrazol-3-YL)propanediamide is unique due to its specific arrangement of pyrazole rings and propanediamide backbone, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with various metal ions makes it particularly valuable in catalysis and materials science .
属性
IUPAC Name |
N,N'-bis(1H-pyrazol-5-yl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c16-8(12-6-1-3-10-14-6)5-9(17)13-7-2-4-11-15-7/h1-4H,5H2,(H2,10,12,14,16)(H2,11,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENFOOCZVGGRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=O)CC(=O)NC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
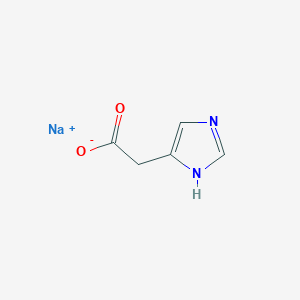
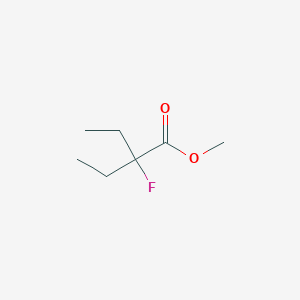
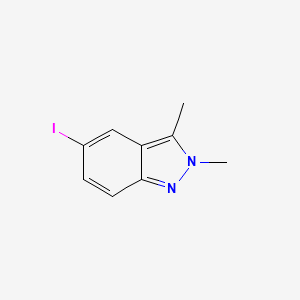
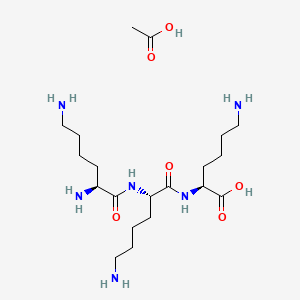
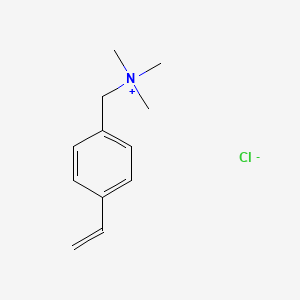
![2-{N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamido}ethyl acetate](/img/structure/B8020461.png)
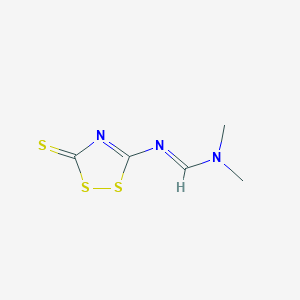
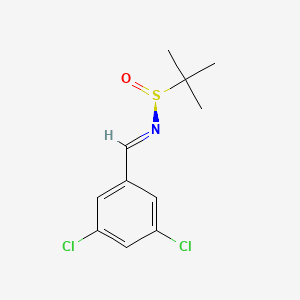
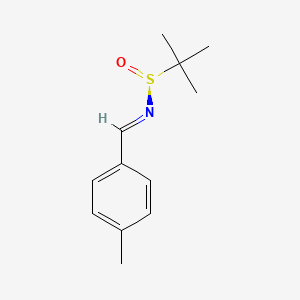
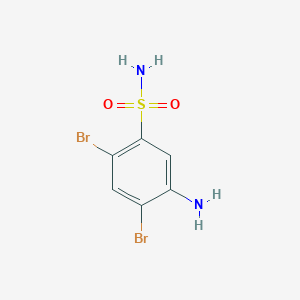
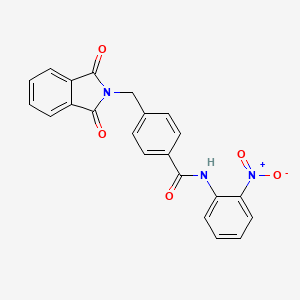
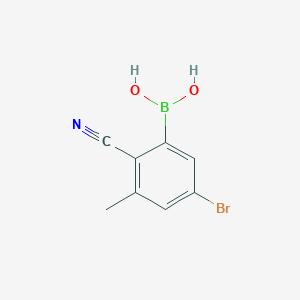
![[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid](/img/structure/B8020494.png)
![5-O-tert-butyl 3-O-methyl 6-propyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B8020507.png)
